molecular formula C12H14O5 B1602942 Diethyl 2-hydroxybenzene-1,4-dicarboxylate CAS No. 74744-72-2

Diethyl 2-hydroxybenzene-1,4-dicarboxylate

Cat. No. B1602942
CAS RN: 74744-72-2
M. Wt: 238.24 g/mol
InChI Key: QKHLGQDJTLTOEK-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxybenzene-1,4-dicarboxylate, also known as protocatechuic acid diethyl ester, is a chemical compound with potential applications in scientific research. This compound is a derivative of protocatechuic acid, which is a naturally occurring phenolic acid found in many plants. Diethyl 2-hydroxybenzene-1,4-dicarboxylate has been shown to have various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Future Directions

: Sigma-Aldrich: Diethyl benzene-1,4-dicarboxylate : RSC Advances: Synthesis, crystal structures, and properties of lanthanide-based metal–organic frameworks : Smolecule: Diethyl 2-hydroxybenzene-1,4-dicarboxylate

properties

IUPAC Name

diethyl 2-hydroxybenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHLGQDJTLTOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625492
Record name Diethyl 2-hydroxybenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-hydroxybenzene-1,4-dicarboxylate

CAS RN

74744-72-2
Record name Diethyl 2-hydroxybenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.62 g 1,8-diazabicyclo[5.4.0]undecene and 100 mL benzene were added to 3.76 g hydroxyterephthalic acid (synthesized from bromoterephthalic acid by a known method) and the mixture was heated. 6.76 g bromoethane dissolved in 38 mL benzene was added dropwise in and the reaction mixture was heated under reflux for 19 hours. The salt product was filtered off, and purification by column chromatography then yielded 4.66 g diethyl hydroxyterephthalate.
Name
1,8-diazabicyclo[5.4.0]undecene
Quantity
6.62 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.76 g
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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